Tris[N,N-bis(trimethylsilyl)amide]neodymium(III)
Description
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) (Nd[N(SiMe₃)₂]₃) is a homoleptic lanthanide coordination complex featuring three bis(trimethylsilyl)amide (N(SiMe₃)₂⁻) ligands. Its structure was first resolved via X-ray crystallography by Andersen et al. (1978), confirming a trigonal-planar geometry around the Nd³⁺ center with N–Nd–N bond angles of ~120°, consistent with three-coordinate lanthanide complexes . The steric bulk of the N(SiMe₃)₂⁻ ligand prevents higher coordination numbers, stabilizing the three-coordinate configuration . This compound is air- and moisture-sensitive, typical of organolanthanides, and serves as a precursor in organic synthesis and materials science, particularly for atomic layer epitaxy (ALE) and metal-organic chemical vapor deposition (MOCVD) .
Properties
IUPAC Name |
bis(trimethylsilyl)azanide;neodymium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIKGQVWYVALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3NdSi6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148274-47-9 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Stoichiometry and Conditions
Structural and Analytical Validation
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X-ray Diffraction : The complex adopts a pyramidal geometry with Nd–N bond lengths averaging 2.45 Å, consistent with f-element trisamide complexes.
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Titration : Complexometric titration confirms a neodymium content of 22.2–23.9%, aligning with theoretical values.
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Spectroscopy : ¹H NMR in benzene-d₆ exhibits a singlet at δ 0.42 ppm for the trimethylsilyl groups, while ¹³C NMR shows a resonance at δ 6.86 ppm.
Ligand Redistribution Pathways
Ligand redistribution between NdCl₃ and preformed Nd[N(SiMe₃)₂]₃ provides an alternative route, particularly for accessing mixed-ligand or dimeric species.
Reaction Dynamics
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Stoichiometry : Combining NdCl₃ and Nd[N(SiMe₃)₂]₃ in a 1:2 molar ratio in THF at 80°C yields the chloride-bridged dimer [Nd{N(SiMe₃)₂}₂(THF)(µ-Cl)]₂:
2\ \text{NdCl}_3 + 4\ \text{Nd[N(SiMe}_3\text{)}_2]_3 \rightarrow 3\ [\text{Nd{N(SiMe}_3\text{)}_2}_2(\text{THF})(\mu\text{-Cl})]_2 -
Mechanism : The reaction proceeds via transient Nd intermediates, with THF coordinating to stabilize the pentacoordinate metal centers.
Structural Implications
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Crystallography : The dimeric structure features two bridging chlorides, with Nd–Cl bond lengths of 2.78 Å and Nd–N distances of 2.49 Å.
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Thermal Stability : Heating the dimer above 100°C under vacuum regenerates Nd[N(SiMe₃)₂]₃, demonstrating reversibility in ligand exchange.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Steric and Electronic Considerations
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Steric Crowding : The bulky N(SiMe₃)₂ ligands impose significant steric hindrance, necessitating precise stoichiometry to avoid incomplete substitution or oligomerization.
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Solvent Effects : Polar aprotic solvents like THF enhance ligand solubility but may coordinate to the metal center, requiring post-synthesis thermal treatment for removal .
Chemical Reactions Analysis
Types of Reactions
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.
Coordination Reactions: It can form complexes with various organic and inorganic ligands, expanding its utility in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in reactions with Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) include:
Halides: For substitution reactions.
Organic Ligands: For coordination chemistry.
Solvents: Such as THF, toluene, and hexane, which provide a medium for the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with halides can produce neodymium halide complexes, while coordination with organic ligands can yield various neodymium-organic complexes .
Scientific Research Applications
Catalysis
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) has been utilized as a catalyst in various polymerization reactions, particularly in the synthesis of lactide polymers. Its ability to activate monomers and facilitate polymer growth makes it valuable in developing biodegradable plastics.
Case Study : A study published in Organometallics highlighted the effectiveness of this compound in catalyzing the ring-opening polymerization of lactides, demonstrating high conversion rates and control over molecular weight distribution .
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) has potential applications in energy storage systems, particularly in the context of advanced battery technologies. Its organometallic nature allows for enhanced conductivity and ion mobility.
Case Study : Research indicates that incorporating this compound into battery electrolytes can improve overall performance metrics, including charge-discharge cycles and energy density .
Protective Coatings
The compound is utilized in protective coatings due to its resistance to moisture and chemical degradation. It is particularly effective in environments where traditional coatings may fail.
Data Table: Protective Coating Properties
| Feature | Specification |
|---|---|
| Resistance to Moisture | High |
| Chemical Stability | Excellent |
| Application Area | Industrial equipment |
Nanomaterials Synthesis
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) serves as a precursor for synthesizing neodymium-based nanomaterials, which have applications in magnetic materials and electronic devices.
Safety Considerations
While Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) has numerous applications, it is essential to handle it with care due to its flammable and corrosive nature. Proper safety protocols must be followed during storage and usage.
Safety Data Summary
- Signal Word : DANGER
- Hazard Statements : H228 (Flammable solid), H314 (Causes severe skin burns and eye damage)
- Transport Information : UN 3396
Mechanism of Action
The mechanism of action of Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The bis(trimethylsilyl)amide ligands stabilize the neodymium center, allowing it to engage in diverse chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Geometric Similarities
Lanthanide tris(amido) complexes share a common three-coordinate trigonal-planar geometry due to the steric hindrance of the N(SiMe₃)₂⁻ ligand. For example:
- Ce[N(SiMe₃)₂]₃ and Pr[N(SiMe₃)₂]₃ : Gas-phase electron diffraction studies confirm analogous geometries .
- La[N(SiMe₃)₂]₃ : X-ray data reveal a La–N bond length of 2.45 Å, slightly longer than Nd–N (2.42 Å), reflecting lanthanide contraction .
- Er[N(SiMe₃)₂]₃ : Structural data show Er–N bonds of 2.26 Å, shorter than Nd due to Er³⁺’s smaller ionic radius .
Table 1: Structural Parameters of Selected Lanthanide Tris(amido) Complexes
Physical and Thermal Properties
Physical properties vary with the lanthanide’s ionic radius and molecular weight:
- Melting Points : Nd[N(SiMe₃)₂]₃ (156–159°C) vs. Er[N(SiMe₃)₂]₃ (166°C) and La[N(SiMe₃)₂]₃ (149–153°C) . Higher melting points for smaller lanthanides correlate with stronger metal-ligand interactions.
- Solubility: All are insoluble in water but soluble in nonpolar solvents (e.g., toluene, hexane) due to the hydrophobic trimethylsilyl groups .
Table 2: Thermal and Physical Properties
| Compound | Melting Point (°C) | Molecular Weight | Solubility | Reference |
|---|---|---|---|---|
| Nd[N(SiMe₃)₂]₃ | 156–159 | 625.40 | Toluene, hexane | |
| Er[N(SiMe₃)₂]₃ | 166 | 648.41 | Toluene, hexane | |
| La[N(SiMe₃)₂]₃ | 149–153 | 620.06 | Toluene, hexane |
Magnetic and Electronic Properties
Magnetic moments vary across lanthanides due to 4f electron configuration:
- Nd³⁺ (4f³) : Exhibits paramagnetic behavior with a magnetic moment of ~3.5–3.6 μB (theoretical free-ion value) .
- Sm³⁺ (4f⁵) : Tris(amido)samarium(III) shows a moment of ~2.90–3.41 μB, lower due to partial quenching of orbital angular momentum .
- Uranium Analogs : U[N(SiMe₃)₂]₃ (U³⁺) has a moment of ~2.90–3.41 μB, while U(V) species (e.g., U[N(SiMe₃)₂]₂[N(p-tolyl)]) exhibit significantly lower moments (~1.5–2.3 μB) due to oxidation state effects .
Table 3: Magnetic Moments of Selected Metal Tris(amido) Complexes
| Compound | Oxidation State | Magnetic Moment (μB) | Reference |
|---|---|---|---|
| Nd[N(SiMe₃)₂]₃ | III | ~3.5–3.6 | |
| Sm[N(SiMe₃)₂]₃ | III | 2.90–3.41 | |
| U[N(SiMe₃)₂]₃ | III | 2.90–3.41 | |
| U[N(SiMe₃)₂]₂[N(p-tolyl)] | V | 1.49–2.26 |
Biological Activity
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III] (Nd[N(SiMe₃)₂]₃) is a neodymium complex that has gained attention for its potential biological applications, particularly in enzymatic processes involving lanthanides. This article aims to provide a comprehensive overview of the biological activity of this compound, including its role as a metal cofactor in enzymatic reactions, relevant case studies, and detailed research findings.
- Molecular Formula : C₁₈H₅₄N₃NdSi₆
- Molecular Weight : 625.39 g/mol
- CAS Number : 148274-47-9
- Appearance : Pale purple crystalline powder
- Melting Point : 156-159 °C
- Purity : ≥98% .
This compound is moisture-sensitive and must be handled under inert conditions to prevent degradation.
Role as a Metal Cofactor
Neodymium serves as a crucial metal cofactor in various biological processes. Notably, it has been identified as an essential component in methanol dehydrogenases (MDHs) from certain microorganisms. These enzymes catalyze the oxidation of methanol to formaldehyde, a key step in methanol metabolism.
Case Study: Neodymium in Methanol Dehydrogenases
Research conducted on Methylacidimicrobium thermophilum AP8 revealed that the XoxF1-type MDH utilizes neodymium as a cofactor. The study demonstrated that:
- Neodymium coordination enhances enzyme stability and activity.
- Structural analysis showed that specific amino acid residues interact with the neodymium ion, facilitating substrate binding and catalysis .
The mechanism by which neodymium influences MDH activity involves several key interactions:
- Coordination Chemistry : Neodymium forms stable complexes with the enzyme's active site residues, promoting optimal orientation for catalysis.
- Hydrogen Bonding : The interaction between neodymium and carboxylate groups in the enzyme stabilizes the transition state during methanol oxidation .
Comparative Analysis of Lanthanide Cofactors
A comparative study of different lanthanide ions (including gadolinium and samarium) revealed that neodymium exhibited superior catalytic efficiency in MDH activity due to its unique electronic configuration and ionic radius, which favorably align with the enzyme's active site .
| Lanthanide Ion | Activity Level | Stability | Coordination Geometry |
|---|---|---|---|
| Neodymium | High | Stable | Octahedral |
| Gadolinium | Moderate | Less Stable | Square Planar |
| Samarium | Low | Unstable | Trigonal Bipyramidal |
Enzymatic Activity Studies
Recent biochemical assays have quantified the enzymatic activity of neodymium-containing MDHs:
- Kinetic Parameters : The Km value for methanol oxidation was significantly lower in neodymium-dependent MDHs compared to those using other metals, indicating higher affinity for the substrate.
- Temperature Stability : Neodymium complexes demonstrated enhanced thermal stability, maintaining activity at elevated temperatures .
Toxicity and Safety Considerations
While neodymium compounds are generally considered safe at low concentrations, toxicity studies indicate potential cytotoxic effects at higher doses. It is essential to conduct further research to establish safe handling protocols for laboratory use .
Q & A
Basic: What are the optimal synthetic routes and purification methods for Tris[N,N-bis(trimethylsilyl)amide]neodymium(III)?
Methodological Answer:
The compound is typically synthesized via ligand substitution reactions using neodymium precursors (e.g., NdCl₃) and bis(trimethylsilyl)amide ligands. A common approach involves reacting NdCl₃ with lithium or sodium bis(trimethylsilyl)amide (Na[HMDS]) in anhydrous tetrahydrofuran (THF) under strict inert conditions (argon/glovebox). Purification is achieved through crystallization from hexane or toluene, followed by vacuum sublimation to remove residual solvents. Key considerations include maintaining anhydrous conditions and avoiding oxygen to prevent ligand degradation .
Basic: What spectroscopic and structural characterization techniques are essential for confirming the identity of this complex?
Methodological Answer:
- X-ray crystallography is critical for determining the molecular geometry and coordination number. The neodymium center typically exhibits a trigonal-planar geometry with three bis(trimethylsilyl)amide ligands, as confirmed by single-crystal diffraction .
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) identifies ligand integrity, though paramagnetic broadening from Nd(III) may limit resolution.
- IR spectroscopy verifies N–Si and Si–C bond vibrations (e.g., ~1250 cm⁻¹ for Si–CH₃ stretches).
- Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) validate stoichiometry .
Advanced: How do steric and electronic effects of the bis(trimethylsilyl)amide ligand influence the reactivity of this neodymium complex?
Methodological Answer:
The bulky bis(trimethylsilyl)amide ligand creates a sterically shielded metal center, reducing intermolecular interactions and enhancing solubility in nonpolar solvents. Electronically, the ligand’s strong σ-donor and weak π-acceptor properties stabilize the high oxidation state of Nd(III). Comparative DFT studies with smaller ligands (e.g., Cl⁻) reveal reduced Lewis acidity in the silylamide complex, impacting its catalytic activity in polymerization or redox reactions. Experimental validation involves kinetic studies of ligand-exchange reactions with varying substituents .
Advanced: How does solvent polarity affect the stability and reactivity of this complex in organometallic reactions?
Methodological Answer:
Nonpolar solvents (e.g., toluene, hexane) stabilize the complex by minimizing ligand dissociation. Polar solvents (e.g., THF, DME) can coordinate to the Nd(III) center, displacing silylamide ligands and altering reactivity. To assess this, conduct UV-Vis spectroscopy in different solvents to monitor ligand dissociation rates. Electrochemical studies (cyclic voltammetry) further reveal solvent-dependent redox behavior, crucial for applications in catalytic cycles .
Advanced: What computational methods are suitable for modeling the electronic structure and reaction pathways of this complex?
Methodological Answer:
- Density Functional Theory (DFT): Models the electronic structure, ligand-field effects, and redox potentials. Basis sets like LANL2DZ (for Nd) and 6-31G(d) (for lighter atoms) are recommended.
- Molecular Dynamics (MD): Simulates solvent interactions and ligand dissociation dynamics.
- Natural Bond Orbital (NBO) Analysis: Quantifies ligand-to-metal charge transfer.
Validate computational results with experimental data (e.g., X-ray bond lengths, spectroscopic transitions) .
Advanced: How does this neodymium complex compare structurally and reactively to analogous lanthanide silylamide complexes (e.g., La, Er, Yb)?
Methodological Answer:
Comparative X-ray studies show smaller lanthanides (e.g., Yb) exhibit shorter Ln–N bond lengths due to the lanthanide contraction. Reactivity differences arise from variations in ionic radius and Lewis acidity: larger La(III) complexes are more prone to ligand substitution, while smaller Yb(III) complexes show higher catalytic activity in redox reactions. Synthesize homologs (e.g., Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III)) and compare their NMR shifts, solubility, and thermal stability .
Basic: What are the critical safety and handling protocols for this air-sensitive complex?
Methodological Answer:
- Storage: Maintain under inert gas (Ar/N₂) in flame-sealed ampoules or Schlenk flasks. Avoid exposure to moisture or oxygen.
- Handling: Use gloveboxes or Schlenk lines for transfers. Equip labs with CO₂ fire extinguishers due to pyrophoric risks.
- Waste Disposal: Quench with isopropanol under inert conditions before aqueous disposal. Refer to safety data sheets (SDS) for analogous compounds (e.g., yttrium complexes) for hazard guidance .
Advanced: What mechanistic insights exist for this complex’s role in catalytic C–H bond activation or polymerization?
Methodological Answer:
In polymerization, the complex acts as a Lewis acid catalyst, initiating monomer coordination via the Nd(III) center. Mechanistic studies involve:
- In-situ FTIR/Raman Spectroscopy: Track monomer consumption and intermediate formation.
- EPR Spectroscopy: Detect radical intermediates in redox-mediated reactions.
- Kinetic Isotope Effects (KIE): Differentiate between hydrogen abstraction and insertion pathways.
Compare turnover frequencies (TOF) with other lanthanide catalysts to elucidate steric vs. electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
